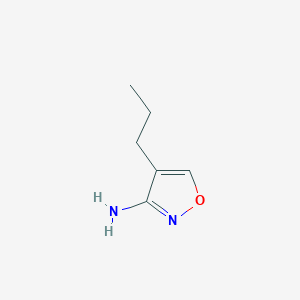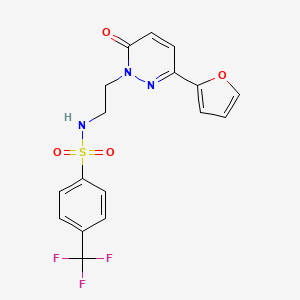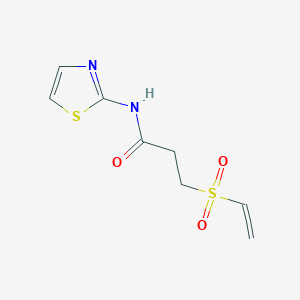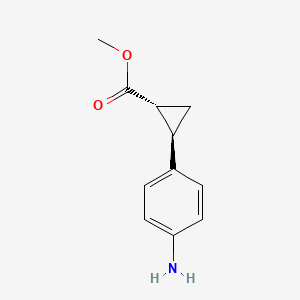
4-Propylisoxazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylisoxazol-3-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals
作用机制
Target of Action
4-Propylisoxazol-3-amine, also known as 4-propyl-1,2-oxazol-3-amine, is a compound that has been studied for its potential biological activities. Isoxazole derivatives, the family to which this compound belongs, have been found to exhibit a wide range of biological activities, including acting as antagonists against gaba a receptors , and as inhibitors of acetylcholinesterase (AChE) .
Mode of Action
For instance, some isoxazole derivatives act as antagonists against GABA A receptors, potentially influencing the treatment of conditions like epilepsy and anxiety . Other isoxazole derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter in the brain . By inhibiting AChE, these compounds could potentially increase the concentration of acetylcholine in the brain, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .
Biochemical Pathways
Based on the known targets of isoxazole derivatives, it can be inferred that these compounds may influence the gabaergic system and cholinergic system, affecting the transmission of signals in the brain .
Result of Action
Based on the known actions of isoxazole derivatives, it can be inferred that these compounds may influence neuronal activity and neurotransmitter levels in the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction between nitrile oxides and alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by intramolecular cyclization mediated by copper chloride .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
4-Propylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert the isoxazole ring into different functional groups.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes, while substitution reactions can produce various alkylated or acylated derivatives .
科学研究应用
4-Propylisoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and other industrial applications.
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, known for its broad spectrum of biological activities.
3,5-Disubstituted Isoxazoles: These compounds have similar structures but different substituents, leading to varied biological activities.
Uniqueness
4-Propylisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group at the 4-position and amine group at the 3-position make it a versatile intermediate in synthetic chemistry and a promising candidate in drug discovery .
属性
IUPAC Name |
4-propyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-4-9-8-6(5)7/h4H,2-3H2,1H3,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFHUAFZDJORNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CON=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B2800260.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)

![N'-[2-(2-methoxyphenyl)ethyl]-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2800267.png)
![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)
![N-(1,3-benzothiazol-2-yl)-2-({3-benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2800270.png)

![N-(3-chloro-4-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2800273.png)
![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)
![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)
![N-(4-ethylphenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2800276.png)

![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)
